molecular formula C13H20N2O2S3 B2514678 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428375-60-3

2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Cat. No.: B2514678
CAS No.: 1428375-60-3
M. Wt: 332.5
InChI Key: LATKUYZRWNZQCO-UHFFFAOYSA-N
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Description

2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a piperidine ring attached via a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the thiazole ring through nucleophilic substitution reactions.

    Cyclopropylsulfonyl Group Addition: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole likely involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance its binding affinity to these targets, while the thiazole ring could facilitate its entry into cells. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-((Piperidin-4-yl)methylthio)-4-methylthiazole: Lacks the cyclopropylsulfonyl group, which may affect its binding affinity and reactivity.

    2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-thiazole: Lacks the methyl group, which could influence its chemical properties and biological activity.

Uniqueness

The presence of both the cyclopropylsulfonyl group and the methyl group in 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole makes it unique

Properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S3/c1-10-8-18-13(14-10)19-9-11-4-6-15(7-5-11)20(16,17)12-2-3-12/h8,11-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATKUYZRWNZQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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